Octanoic acid-d3

Description

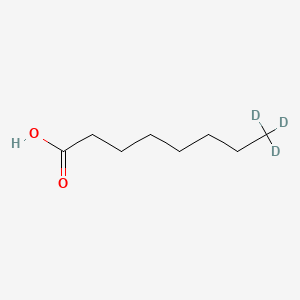

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8,8,8-trideuteriooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672928 | |

| Record name | (8,8,8-~2~H_3_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156779-05-4 | |

| Record name | (8,8,8-~2~H_3_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156779-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Stable Isotope Labeling in Contemporary Scientific Inquiry

Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions, metabolic pathways, or entire biological systems. wikipedia.org Unlike radioactive isotopes, stable isotopes are not radioactive and can be safely used in a wide range of studies, including those involving human subjects. researchgate.net The core principle of this method lies in replacing one or more atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.org

This substitution results in a molecule that is chemically almost identical to its natural counterpart but has a slightly greater mass. mdpi.com This mass difference is detectable by analytical instruments like mass spectrometers, allowing researchers to distinguish the labeled molecules from the unlabeled ones. wikipedia.orgmdpi.comwashington.edu This capability is crucial for quantitative proteomics, where it helps in accurately measuring the abundance of specific proteins in a sample. wikipedia.orgnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize this principle to compare protein expression levels between different cell populations. wikipedia.orgthermofisher.com

The use of stable isotope-labeled compounds as internal standards is a common practice in analytical chemistry. By adding a known amount of a labeled compound to a sample, researchers can accurately quantify the amount of the corresponding unlabeled compound, correcting for any sample loss or variation during the analytical process. washington.edu

The Role of Deuterated Fatty Acids As Probes in Biological Systems

Deuterated fatty acids, which have one or more hydrogen atoms replaced by deuterium (B1214612), serve as invaluable probes for investigating the metabolism and physiological roles of fatty acids. The increase in mass due to deuterium allows for their differentiation from endogenous fatty acids using mass spectrometry. mdpi.com This makes them excellent tracers for studying metabolic flux and pathways. mdpi.com

One of the key advantages of using deuterated fatty acids is the kinetic isotope effect (KIE). wikipedia.org The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This difference in bond strength can lead to a slower rate for chemical reactions that involve the breaking of this bond. wikipedia.org This effect has been exploited to study the mechanisms of enzymatic reactions involving fatty acids and to protect polyunsaturated fatty acids from lipid peroxidation, a process implicated in various diseases. wikipedia.orgwikipedia.org

Research has shown that deuterated polyunsaturated fatty acids can reduce lipid peroxidation in the brain and may have therapeutic potential for neurodegenerative diseases. nih.govfrontiersin.org Studies using deuterated fatty acids have also provided insights into the metabolic origins of NADPH, a crucial cellular reductant, by tracking the incorporation of deuterium from water and substrates into lipids. pnas.org

Octanoic 8,8,8 D3 Acid As a Model Compound for Deuterium Isotope Applications

Advanced Synthetic Routes for Site-Specific Deuteration

The synthesis of Octanoic-8,8,8-D3 acid requires precise chemical strategies to ensure the deuterium atoms are exclusively located at the C8 position. Several advanced synthetic routes have been developed to achieve this high degree of site-specificity.

One prominent method involves the use of a Grignard reagent. This approach typically starts with a seven-carbon precursor, such as heptanal (B48729). The heptanal is then reacted with a deuterated methylmagnesium bromide (CD3MgBr). This reaction forms the deuterated alcohol, 1-octanol-8,8,8-D3, after a hydrolysis step. Subsequent oxidation of this alcohol yields the desired Octanoic-8,8,8-D3 acid. This method is highly effective, often resulting in an isotopic purity of over 99%.

Another sophisticated technique is the deuterated malonic acid decarboxylation route. This process begins with the repeated exchange of protons in malonic acid with deuterium from deuterium oxide (D2O), leading to the formation of malonic acid-D4. This deuterated malonic acid is then used in a reaction sequence that ultimately undergoes decarboxylation to produce Octanoic-8,8,8-D3 acid with a reported isotopic purity of 99.3%.

Catalytic H/D exchange represents another avenue for deuteration. While general H/D exchange can lead to deuterium incorporation at various positions, specific catalysts and controlled conditions can achieve regioselectivity. For instance, platinum or palladium catalysts can facilitate deuteration at the C8 position under elevated temperatures (100–150°C) and pressures (3–5 atm). However, achieving exclusive terminal deuteration with this method requires stringent control over the reaction parameters to prevent deuterium scrambling to other positions along the fatty acid chain.

Table 1: Comparison of Synthetic Routes for Octanoic-8,8,8-D3 Acid

| Synthetic Route | Key Reagents | Typical Isotopic Purity (%) | Advantages |

| Grignard Reagent Approach | Heptanal, CD3MgBr | >99 | High precision and isotopic purity. |

| Deuterated Malonic Acid Decarboxylation | Malonic acid, D2O | 99.3 | High isotopic purity. |

| Catalytic H/D Exchange | Octanoic acid, D2O, Pt/Pd catalyst | Variable | Can be effective with strict control. |

Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment

Once synthesized, the isotopic purity and structural integrity of Octanoic-8,8,8-D3 acid must be rigorously verified. This is accomplished through a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location of deuterium atoms within a molecule. In the context of Octanoic-8,8,8-D3 acid, both ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are invaluable.

In a ¹H NMR spectrum of a successfully synthesized sample, the signal corresponding to the terminal methyl protons (C8) would be significantly diminished or absent, while the signals for the other protons along the carbon chain would remain. The integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of the extent of deuteration at the target site.

²H NMR, which directly observes the deuterium nucleus, provides complementary and confirmatory evidence. A single resonance peak in the ²H NMR spectrum at the chemical shift corresponding to the C8 position would confirm the site-specific incorporation of deuterium. The absence of other deuterium signals would indicate that no unwanted H/D exchange has occurred at other positions.

Mass Spectrometry (MS) for Isotopic Enrichment and Integrity

Mass spectrometry (MS) is a crucial technique for determining the isotopic enrichment and confirming the molecular weight of Octanoic-8,8,8-D3 acid. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a comprehensive analysis of the sample's purity.

In a mass spectrum of Octanoic-8,8,8-D3 acid, the molecular ion peak will appear at a mass-to-charge ratio (m/z) that is three units higher than that of the unlabeled octanoic acid. For instance, if the unlabeled octanoic acid has a molecular weight of 144.21 g/mol , the deuterated version will have a molecular weight of approximately 147.23 g/mol . The relative intensities of the peaks corresponding to the deuterated and any remaining unlabeled or partially deuterated species allow for a precise calculation of the isotopic enrichment.

Fragmentation analysis within the mass spectrometer can further confirm the location of the deuterium atoms. The fragmentation patterns of the deuterated molecule will differ from the unlabeled compound in a predictable way, providing additional evidence for the site-specificity of the deuteration. Stable-isotope-labeled internal standards, such as Octanoic-8,8,8-D3 acid, are vital for accurate quantification in LC-MS/MS analysis because they can be precisely quantified at the same time as the target molecules they are intended to measure. nih.gov

Table 2: Analytical Techniques for Characterization

| Technique | Information Provided | Key Observable |

| ¹H NMR | Location and extent of deuteration | Disappearance/reduction of C8 proton signal |

| ²H NMR | Direct confirmation of deuterium location | Presence of a single deuterium signal at the C8 chemical shift |

| GC-MS / LC-MS | Isotopic enrichment and molecular weight | Molecular ion peak shifted by +3 m/z units |

Principles of Stable Isotope Tracing with Deuterated Compounds in Metabolic Studies

Stable isotope tracing is a foundational technique for delineating metabolic pathways. creative-proteomics.com It involves introducing a molecule containing a non-radioactive, heavier isotope, like deuterium (²H), into a biological system. creative-proteomics.comnih.gov These labeled compounds, or "tracers," are chemically and functionally identical to their unlabeled counterparts, allowing them to be metabolized through the same biochemical reactions. nih.govmdpi.com However, their increased mass, due to the presence of extra neutrons, makes them distinguishable by analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

When a deuterated compound such as Octanoic-8,8,8-D3 acid is introduced, the deuterium atoms act as a tag. creative-proteomics.com As the fatty acid is processed by the cell, the label is incorporated into various downstream metabolites. nih.gov By tracking the appearance and distribution of this deuterium label in other molecules, researchers can map the flow of atoms through metabolic networks, a process often referred to as "fluxomics". mdpi.comumich.edu This approach allows for the intricate scrutiny of metabolic processes at a molecular level, from assessing metabolic diseases to optimizing biotechnological processes. creative-proteomics.com

Experimental Design for Isotopic Labeling Experiments (ILEs)

The success of an isotopic labeling experiment (ILE) hinges on a robust experimental design. umich.edu A critical requirement is the use of parallel unlabeled reference samples; for every sample given the labeled compound, an identical control sample should receive the same amount of the unlabeled compound. nih.gov This allows researchers to distinguish changes caused by isotope incorporation from other experimental variations. nih.gov

Key considerations in the design of ILEs include:

Replicates : Both biological and technical replicates are essential to ensure the reproducibility and statistical power of the study. nih.gov

Tracer Selection : The choice of tracer, such as using deuterium versus ¹³C, can influence the experiment. acs.org While chemically similar, deuterium labeling can sometimes introduce a kinetic isotope effect that must be considered. symeres.com

Time-Course Sampling : Collecting samples at multiple time points allows for the observation of the dynamic nature of metabolism as the isotope moves through different pathways. nih.gov

Steady-State vs. Dynamic Labeling : The experimental goal determines whether cells should be exposed to the tracer long enough to reach an isotopic steady state, which is useful for quantitative flux analysis, or sampled during the transient phase to capture initial metabolic events. nih.govnih.gov

| Parameter | Description | Importance in ILEs |

|---|---|---|

| Control Samples | Biological samples treated identically but with an unlabeled version of the tracer compound. nih.gov | Provides a baseline for natural isotopic abundance and allows for accurate identification of label incorporation. nih.gov |

| Biological Replicates | Parallel experiments conducted on distinct biological samples (e.g., different cell cultures or animals). nih.gov | Assesses the biological variability and ensures the observed metabolic effects are consistent and not due to random chance. nih.gov |

| Technical Replicates | Multiple measurements of the same biological sample. nih.gov | Evaluates the reproducibility and precision of the analytical method (e.g., LC-MS). nih.gov |

| Time-Course Analysis | Collecting samples at various time points after introducing the isotopic tracer. nih.gov | Reveals the dynamic progression of the label through metabolic pathways, providing insights into reaction rates and pathway connectivity. nih.gov |

| Isotopic Steady State | A state where the isotopic enrichment of metabolites becomes constant over time. nih.gov | Crucial for many metabolic flux analysis models, as it simplifies calculations and allows for a reliable determination of fractional contributions from the tracer. nih.gov |

Data Acquisition and Interpretation in Fluxomics

Following an ILE, the primary method for data acquisition is mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). biorxiv.org These techniques separate the metabolites and then measure their mass-to-charge ratio with high sensitivity and resolution, allowing for the detection of mass differences between labeled and unlabeled molecules. nih.govbiorxiv.org

The raw output from these analyses is the mass isotopomer distribution (MID), which details the proportion of each metabolite molecule that contains zero, one, two, or more isotopic labels. umich.edu This MID data is the cornerstone of flux analysis. lcms.cz It can be interpreted in several ways:

Direct Comparison : A straightforward approach involves comparing the MIDs between different experimental groups to identify relative changes in pathway activity, a method sometimes called stable isotope resolved metabolomics (SIRM). umich.edu

Metabolic Flux Analysis (MFA) : For a more quantitative understanding, the MID data is fed into computational models of metabolic networks. umich.edubiorxiv.org These models use algorithms to calculate the absolute rates (fluxes) of intracellular reactions that best explain the observed labeling patterns. nih.gov This requires specialized software and a detailed, atom-mapped model of the metabolic pathways being studied. biorxiv.org

The complexity of data processing, which includes steps like peak integration, natural abundance correction, and statistical analysis, often necessitates automated software pipelines to ensure efficiency and reproducibility. lcms.cz

Investigation of Fatty Acid Metabolism and Oxidation Pathways

Octanoic-8,8,8-D3 acid is a powerful tool for investigating fatty acid metabolism, particularly the β-oxidation of medium-chain fatty acids (MCFAs). mdpi.comphysoc.org When cells are incubated with this tracer, it enters the mitochondria and is broken down in a cyclical process that shortens the carbon chain by two carbons with each cycle. frontiersin.org The deuterium label at the terminal end allows researchers to precisely track the fate of the octanoic acid backbone as it is catabolized.

Studies using labeled MCFAs have demonstrated how they are converted into ketone bodies (e.g., β-hydroxybutyrate and acetoacetate), which are crucial energy sources for various tissues. frontiersin.org For instance, research on human astrocytes using ¹³C-labeled octanoic acid showed significant production and secretion of labeled ketone bodies. frontiersin.org Using Octanoic-8,8,8-D3 acid would similarly allow researchers to follow the deuterium atoms from the fatty acid into the resulting ketone bodies, confirming the metabolic linkage and quantifying the flux through this pathway.

Furthermore, such tracers help elucidate how fatty acids of different lengths are metabolized differently and how they impact other pathways. frontiersin.orgucl.ac.uk This is particularly relevant in studying inborn errors of metabolism, where defects in fatty acid oxidation enzymes lead to the accumulation of specific fatty acids and their derivatives, such as octanoylcarnitine. mdpi.comsigmaaldrich.com

Elucidation of Specific Biochemical and Biosynthetic Pathways

Beyond general fatty acid oxidation, Octanoic-8,8,8-D3 acid can be used to dissect more specific metabolic processes, including carbon chain modifications and the synthesis of complex biopolymers.

Carbon Chain Elongation and Shortening Mechanisms

The metabolism of fatty acids involves a dynamic balance of chain shortening (catabolism) and elongation (anabolism).

Chain Shortening : The primary mechanism for shortening fatty acid chains is β-oxidation. frontiersin.org By using Octanoic-8,8,8-D3 acid as a substrate, the sequential removal of two-carbon units (as acetyl-CoA) can be monitored. The deuterium label remains on the terminal methyl group of the fatty acid as it is shortened, allowing for clear tracking of the process.

Chain Elongation : The process of fatty acid synthesis involves the sequential addition of two-carbon units, typically from malonyl-CoA, to a growing acyl chain. researchgate.net The acetyl-CoA produced from the β-oxidation of labeled octanoic acid can serve as a building block for the synthesis of longer fatty acids. researchgate.net By tracking the incorporation of the deuterium label into longer-chain fatty acids, researchers can quantify the rate of chain elongation and understand the substrate preferences of the enzymes involved, known as fatty acid synthases. nih.gov Studies on polyunsaturated fatty acid (PUFA) synthases have shown that specific enzyme domains control the final chain length of the product, a mechanism that can be explored in detail using labeled precursors. nih.gov

Role in Polyhydroxyalkanoate Biosynthesis

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as a carbon and energy storage material. nih.gov Many of these bacteria, particularly species of Pseudomonas, can efficiently use fatty acids like octanoic acid as a sole carbon source for PHA production. nih.govresearchgate.net

When bacteria such as Pseudomonas putida are fed octanoic acid, they metabolize it via the β-oxidation pathway. plos.org The intermediates of this pathway, (R)-3-hydroxyacyl-CoAs, are the direct precursors for polymerization into medium-chain-length PHAs (mcl-PHAs). nih.gov Using Octanoic-8,8,8-D3 acid as the feedstock would allow researchers to unequivocally trace the carbon (and deuterium) from the fatty acid into the resulting polymer. This confirms the biosynthetic pathway and allows for a detailed analysis of monomer composition. Studies have shown that when P. putida is grown on octanoic acid, the resulting PHA is composed primarily of 3-hydroxyoctanoate (B1259324) (C8) and 3-hydroxydecanoate (B1257068) (C10) monomers, demonstrating that the feedstock is both directly incorporated and elongated before polymerization. nih.govplos.org

| Bacterial Strain | Carbon Source | PHA Content (% of Cell Dry Weight) | Principal Monomer Units | Reference |

|---|---|---|---|---|

| Pseudomonas putida Bet001 | Octanoic acid (C8:0) | 63.4% | C8 (3-hydroxyoctanoate), C10 (3-hydroxydecanoate) | nih.govplos.org |

| Pseudomonas chlororaphis PA23 | Octanoic acid | ~25% | C8 (3-hydroxyoctanoate), C10 (3-hydroxydecanoate) | researchgate.net |

| Pseudomonas putida GPo1 | Octanoate | Data not specified, but synthesis confirmed | Not specified | acs.org |

An in-depth analysis of the applications of the isotopically labeled compound, Octanoic-8,8,8-D3 acid, reveals its significant utility in the intricate studies of metabolic pathways and fluxes. This stable isotope-labeled analog of octanoic acid serves as a powerful tracer in various biochemical and biomedical research areas. Its deuterium-labeled terminal methyl group allows for precise tracking of the molecule's fate in complex biological systems using mass spectrometry and other analytical techniques.

Integration of Octanoic 8,8,8 D3 Acid in Quantitative Analytical Methodologies

Application as an Internal Standard in Advanced Mass Spectrometry

The stable isotope dilution method, which employs deuterated analogs like Octanoic-8,8,8-D3 acid, is a cornerstone of reliable quantification in mass spectrometry. nih.gov This technique significantly enhances the precision and accuracy of measurements by compensating for sample loss during preparation and analysis. nih.gov The principle relies on the similar chemical and physical properties between the deuterated standard and the target analyte, ensuring they behave almost identically throughout the analytical process. nih.govlipidmaps.org

Quantification of Endogenous Octanoic Acid Analogs in Biological Matrices

Octanoic-8,8,8-D3 acid serves as a crucial internal standard for measuring the levels of endogenous octanoic acid in various biological samples. caymanchem.com For instance, elevated levels of octanoic acid in the plasma can be an indicator of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. caymanchem.com The use of a deuterated standard allows for precise quantification in complex matrices such as plasma, urine, saliva, and sweat. nih.gov

Methods have been developed for the comprehensive analysis of free fatty acids (FFAs) in biological samples. nih.gov These often involve an extraction step to isolate the FFA fraction from more abundant esterified fatty acids. nih.govlipidmaps.org A mixture of deuterated fatty acids, including a C8 standard, is added to the sample before extraction to account for any variability in recovery. nih.govlipidmaps.org This approach has been successfully applied to quantify FFAs in blood plasma, cultured cells, and animal tissues. lipidmaps.org

The table below summarizes the application of deuterated fatty acids as internal standards for quantifying various fatty acids in biological samples.

| Analyte Group | Internal Standard Used | Biological Matrix | Analytical Technique |

| Short-Chain Fatty Acids (SCFAs) | [D7]-Butyric acid, [D5]-Propionic acid | Faecal samples | LC-MS/MS |

| Primary Fatty Acid Amides (PFAMs) | Deuterated PFAM precursors | Plasma, Urine, Saliva, Sweat | LC-MS/MS |

| Free Fatty Acids (FFAs) | Mix of 14 deuterated fatty acids | Blood plasma, Cultured cells | GC-MS |

| Very-Long-Chain Fatty Acids | Deuterated internal standards | Plasma | UPLC-MS/MS |

Method Development for Absolute and Relative Quantification

Octanoic-8,8,8-D3 acid is integral to the development of both absolute and relative quantification methods. Absolute quantification determines the exact concentration of an analyte, often by using a calibration curve generated from standards of known concentrations. nih.gov In contrast, relative quantification compares the levels of an analyte across different samples.

For absolute quantification, a known amount of the deuterated internal standard is added to both the calibration standards and the unknown samples. nih.govlipidmaps.org The ratio of the analyte's signal to the internal standard's signal is then plotted against the concentration of the calibration standards to create a linear regression curve. nih.gov This curve is subsequently used to determine the concentration of the analyte in the unknown samples. This method has shown excellent linearity (r² > 0.99) for various fatty acids. nih.govresearchgate.net

Hybrid methods using high-resolution mass spectrometry (HRMS) platforms like Q-TOF (Quadrupole Time-of-Flight) allow for simultaneous targeted quantification and untargeted metabolomics. nih.gov In such setups, narrow mass-to-charge ratio (m/z) ranges are extracted from the full scan data for the absolute quantification of analytes and their corresponding labeled internal standards. nih.gov

Fragmentation Mechanism Studies using Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds like Octanoic-8,8,8-D3 acid is invaluable for studying the fragmentation mechanisms of molecules within a mass spectrometer. beilstein-journals.org When a molecule is ionized and fragmented (a process called tandem mass spectrometry or MS/MS), the resulting fragment ions provide a structural fingerprint. By observing the mass shifts in the fragments of the deuterated compound compared to its non-deuterated analog, researchers can deduce the specific pathways of bond cleavage. mdpi.comresearchgate.net

For fatty acids, fragmentation can occur via several mechanisms, including charge-remote and charge-driven processes. mdpi.comrsc.org For example, studies on hydroxylated fatty acids have used deuterium labeling to propose mechanisms for the formation of characteristic product ions. researchgate.net The position of the deuterium atoms helps to pinpoint which hydrogen atoms are involved in rearrangement and elimination reactions during fragmentation. researchgate.net This detailed understanding of fragmentation is crucial for the unambiguous identification of unknown lipids and for distinguishing between isomers. mdpi.com

Advanced Research Directions and Methodological Enhancements Involving Octanoic 8,8,8 D3 Acid

Multi-omics Integration with Stable Isotope Tracing Data

The integration of multiple "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular function. biorxiv.orgnih.gov Stable isotope tracing with compounds like Octanoic-8,8,8-D3 acid is pivotal to this approach, as it generates critical data for the metabolomics and lipidomics layers. By introducing the labeled fatty acid into a biological system, researchers can track the deuterium (B1214612) label as it is incorporated into various downstream metabolites.

This tracing data, when combined with other omics datasets, enables a more comprehensive understanding of metabolic regulation. For instance, an observed change in the flux of Octanoic-8,8,8-D3 acid into a specific metabolic pathway (metabolomics data) can be correlated with changes in the expression of genes (transcriptomics) and the abundance of enzymes (proteomics) within that pathway. nih.gov This integrated analysis helps to uncover the complex relationships between genes, proteins, and metabolites that govern cellular processes. nih.gov

Advanced statistical methods are employed to manage and interpret these large, multi-layered datasets. One such approach, DIABLO, is a multivariate method that identifies key molecular drivers by finding variables that are maximally correlated across different omics data types. mixomics.org By applying these tools, researchers can build detailed models of metabolic networks and identify how they are rewired in response to genetic or environmental changes.

Table 1: Multi-omics Integration Strategy

| Omics Layer | Data Provided | Contribution to Integrated Analysis |

|---|---|---|

| Metabolomics/Lipidomics | Quantitative data on the incorporation of deuterium from Octanoic-8,8,8-D3 acid into downstream metabolites and complex lipids. | Provides a direct measure of metabolic flux and pathway activity involving the fatty acid tracer. |

| Transcriptomics | Data on the expression levels of genes encoding enzymes, transporters, and regulatory proteins. | Reveals transcriptional control mechanisms that respond to or influence fatty acid metabolism. |

| Proteomics | Data on the abundance of proteins and enzymes involved in metabolic pathways. | Links gene expression to functional machinery, confirming the presence of enzymes that catalyze the observed metabolic conversions. |

Computational Modeling and Isotope Balancing Algorithms for Enhanced Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov The use of stable isotopes like the deuterium in Octanoic-8,8,8-D3 acid is central to MFA, providing the empirical data needed to resolve intracellular fluxes. nih.gov The process involves introducing the labeled substrate and measuring the resulting distribution of the isotope label in various metabolites, typically using mass spectrometry or nuclear magnetic resonance spectroscopy.

This raw data on isotope distribution is then fed into computational models. These models use sophisticated isotope balancing algorithms to calculate the flow of molecules through every reaction in the network. nih.gov Constraint-based modeling strategies, such as Flux Balance Analysis (FBA), provide a mathematical framework for simulating cellular metabolism. nih.govfrontiersin.org By defining a metabolic objective, such as the generation of biomass, FBA can predict flux distributions throughout the entire cellular network. nih.gov

Several software tools have been developed to facilitate these complex calculations, integrating network construction, data analysis, and visualization.

Table 2: Software Tools for Metabolic Flux Analysis

| Software Tool | Primary Function | Relevance to Isotope Tracing |

|---|---|---|

| ΔFBA (delta FBA) | Predicts alterations in metabolic flux between two conditions based on differential transcriptomic data. nih.gov | Can be used to generate hypotheses that are then tested using stable isotope tracers like Octanoic-8,8,8-D3 acid. |

| FluxAnalyzer | An integrated platform for pathway and flux analysis, including MFA and elementary flux mode analysis. researchgate.net | Provides a comprehensive environment for building models and analyzing isotope labeling data within a graphical interface. researchgate.net |

| COBRA Toolbox | A widely used MATLAB package for constraint-based reconstruction and analysis of metabolic networks. nih.gov | Forms the foundation for many FBA and MFA studies, enabling the simulation of metabolic phenotypes. |

Novel Applications in Systems Biology and Metabolic Engineering Research

The insights gained from tracing Octanoic-8,8,8-D3 acid have significant applications in both systems biology and metabolic engineering. In systems biology, the goal is to understand the functioning of an entire biological system. By integrating flux data with multi-omics information, researchers can create dynamic models that describe how fatty acid metabolism is coordinated with other cellular processes.

In metabolic engineering, the objective is to redesign microbial or cellular metabolism for the production of valuable chemicals. Fatty acids are important precursors for biofuels and other biomolecules. mdpi.com Octanoic-8,8,8-D3 acid can be used as a diagnostic tool to probe the efficiency of engineered metabolic pathways. For example, in efforts to produce poly-(3-hydroxyoctanoate) (PHO), a biodegradable plastic, in Escherichia coli, researchers engineer the bacterium's fatty acid synthesis and β-oxidation pathways. nih.govresearchgate.net By supplying Octanoic-8,8,8-D3 acid, they can precisely quantify how much of the fatty acid is successfully channeled into PHO production versus being lost to competing pathways. This allows for the identification of metabolic bottlenecks and informs further genetic modifications to improve yield. nih.gov

Studies have demonstrated the ability to engineer E. coli to produce octanoic acid from simple carbon sources like glycerol, highlighting the plasticity of microbial metabolism and the potential for creating cell factories for specific chemical outputs. nih.gov

Development of Deuterated Fatty Acids for Specific Research Niches

While broadly applicable, the development of specifically labeled deuterated fatty acids like Octanoic-8,8,8-D3 acid is driven by the needs of distinct research niches. The deuteration of fatty acids allows for the creation of reference compounds and internal standards for analytical chemistry and for detailed investigations into metabolic pathways. researchgate.net

The specific location of the deuterium atoms on the molecule is critical. In Octanoic-8,8,8-D3 acid, the terminal methyl group is labeled. This makes it an excellent tracer for tracking the complete carbon backbone through processes like β-oxidation. Different labeling patterns could be designed to investigate other specific enzymatic reactions.

The demand for such specialized tools is growing in various fields. For example, understanding the unique role of different fatty acids in energy metabolism is crucial in cardiovascular research. Studies have focused on creating specific fatty acid formulations to improve the energy production and contractility of cardiomyocytes (heart muscle cells) derived from stem cells. nih.govnih.gov The use of deuterated fatty acids in such systems would allow for precise measurement of their uptake and utilization, helping to optimize conditions for regenerative therapies. nih.gov

Table 3: Potential Research Niches for Deuterated Fatty Acids

| Research Niche | Specific Application of Octanoic-8,8,8-D3 Acid | Rationale |

|---|---|---|

| Cardiomyocyte Metabolism | Tracing the β-oxidation of medium-chain fatty acids for energy production in heart cells. nih.govnih.gov | To understand how different fatty acids contribute to cardiac bioenergetics, which is critical for developing therapies for heart failure. |

| Neurobiology | Investigating the role of medium-chain fatty acids in brain energy metabolism and neuronal function. | Medium-chain fatty acids can cross the blood-brain barrier and may serve as an alternative energy source for the brain. |

| Microbial Engineering | Quantifying pathway efficiency and identifying bottlenecks in engineered microbes designed to produce octanoic acid derivatives. nih.gov | To optimize the production of biofuels, bioplastics, and other valuable chemicals from renewable feedstocks. |

| Analytical Chemistry | Use as an internal standard for the precise quantification of unlabeled octanoic acid in complex biological samples. researchgate.net | The mass difference allows for accurate measurement by mass spectrometry, correcting for sample loss during processing. |

Q & A

Q. How is Octanoic-8,8,8-D3 acid synthesized, and what analytical methods confirm its isotopic purity?

Octanoic-8,8,8-D3 acid is synthesized via deuterium substitution at the terminal methyl group of octanoic acid. Isotopic purity (98–99 atom% D) is verified using mass spectrometry (MS) to detect the M+3 mass shift and nuclear magnetic resonance (NMR) to confirm deuterium placement at the C8 position. Researchers should cross-reference purity data with supplier certificates of analysis (COA) to ensure consistency .

Q. What are the key physical properties of Octanoic-8,8,8-D3 acid relevant to experimental design?

Critical properties include:

- Boiling point: 237°C (lit.)

- Melting point: 16°C (lit.)

- Density: 0.929 g/mL at 25°C

- Solubility: Insoluble in water, miscible with ethanol and acetone . These properties inform solvent selection, reaction temperature ranges, and storage conditions (e.g., avoiding prolonged exposure to light or heat) .

Q. How should researchers handle and store Octanoic-8,8,8-D3 acid to minimize isotopic exchange or degradation?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Use corrosion-resistant gloves (e.g., nitrile) and local exhaust ventilation to prevent skin/eye contact. Isotopic exchange risks increase in acidic/basic environments, so avoid prolonged exposure to reactive conditions .

Advanced Research Questions

Q. What experimental controls are necessary when using Octanoic-8,8,8-D3 acid in metabolic tracing studies?

- Internal standards : Use non-deuterated octanoic acid to calibrate MS signals and account for natural isotope abundance.

- Blank samples : Include deuterium-free matrices to detect background interference.

- Stability tests : Monitor deuterium retention under physiological pH/temperature using LC-MS/MS over time .

Q. How can conflicting data arise in lipid metabolism studies using Octanoic-8,8,8-D3 acid, and how should they be resolved?

Discrepancies may stem from:

- Isotopic impurity : Verify purity via COA and repeat assays with higher-grade material (e.g., 99 atom% D vs. 98%) .

- Deuterium loss : Check for proton-deuterium exchange in aqueous buffers using NMR or MS fragmentation patterns .

- Matrix effects : Validate extraction protocols with spike-recovery experiments in biological samples (e.g., plasma, cell lysates) .

Q. What advanced techniques enhance the detection sensitivity of Octanoic-8,8,8-D3 acid in complex biological systems?

- High-resolution mass spectrometry (HRMS) : Resolve M+3 peaks from co-eluting metabolites using instruments with >50,000 resolution (e.g., Orbitrap).

- Derivatization : Enhance volatility for GC-MS by converting the acid to its methyl ester (e.g., BF3-methanol) .

- Stable isotope-resolved metabolomics (SIRM) : Combine 13C and 2H labeling to track carbon and hydrogen flux simultaneously .

Q. How does the deuterium kinetic isotope effect (KIE) impact studies using Octanoic-8,8,8-D3 acid?

Deuterium substitution slows reaction rates (C-D bonds are stronger than C-H), potentially altering enzyme kinetics (e.g., β-oxidation). Mitigate KIE by:

- Comparing results with 13C-labeled analogs.

- Using shorter incubation times to minimize rate-dependent artifacts .

Data Interpretation & Validation

Q. What statistical methods are recommended for analyzing time-resolved data from Octanoic-8,8,8-D3 acid tracer experiments?

- Compartmental modeling : Fit kinetic data to models (e.g., Michaelis-Menten for enzyme studies) using software like SAAM II.

- Multivariate analysis : Apply PCA or PLS-DA to identify metabolite clusters influenced by deuterium labeling .

Q. How can researchers validate the specificity of Octanoic-8,8,8-D3 acid in targeting lipid pathways?

- Knockout/knockdown models : Use CRISPR-Cas9 to silence target enzymes (e.g., acyl-CoA synthetases) and confirm loss of labeled metabolite production.

- Isotope dilution assays : Spike known quantities of deuterated standards into samples to quantify recovery rates .

Safety & Compliance

Q. What regulatory guidelines apply to the disposal of Octanoic-8,8,8-D3 acid waste?

Classify waste under UN 3265 (corrosive, Class 8). Neutralize with alkaline solutions (e.g., NaOH) before disposal. Document compliance with local regulations (e.g., U.S. EPA, EU REACH) and consult institutional safety officers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.